ethyl (2R)-3-oxooxane-2-carboxylate
Description
Ethyl (2R)-3-oxooxane-2-carboxylate is a chiral bicyclic ester characterized by a six-membered oxane (tetrahydropyran) ring with a ketone group at position 3 and an ethyl ester moiety at position 2. The (2R) stereochemistry confers distinct reactivity and biological properties. This compound is often utilized as a synthetic intermediate in organic synthesis, particularly for constructing complex heterocycles or bioactive molecules. Its structural features—such as the rigid oxane ring and electron-withdrawing ketone group—influence its stability, solubility, and interactions in chemical reactions .
Properties
IUPAC Name |
ethyl (2R)-3-oxooxane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-2-11-8(10)7-6(9)4-3-5-12-7/h7H,2-5H2,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFQAZPUWNIQNX-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C(=O)CCCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Gamma-Valerolactone Derivatives
Gamma-valerolactone (GVL), a five-membered lactone, shares functional similarities with ethyl (2R)-3-oxooxane-2-carboxylate, such as a cyclic ester backbone. However, key differences include:
- Ring Size : GVL has a five-membered ring, while the target compound’s six-membered oxane ring reduces ring strain, enhancing thermal stability.
- Substituents : GVL lacks the ketone group at position 3 and the ethyl ester side chain, making it less electrophilic.
| Property | This compound | Gamma-Valerolactone (GVL) |
|---|---|---|
| Ring Size | 6-membered oxane | 5-membered lactone |
| Functional Groups | Ketone (C3), ethyl ester (C2) | Lactone |
| Stereochemistry | Chiral (2R) | Non-chiral |
| Applications | Synthetic intermediate | Green solvent, fuel additive |
GVL derivatives, such as 5-(3',4',5'-trihydroxyphenyl)-gamma-valerolactone-O-methyl-4'-O-glucuronide, exhibit metabolic roles in plant systems but differ significantly in polarity due to glucuronidation .
Chromen-4-one Derivatives
Compounds like (2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-{2-hydroxy-6-methoxy-4-[(5-oxooxolan-2-yl)methyl]phenoxy}oxane-2-carboxylic acid () feature fused aromatic systems (e.g., chromen-4-one) and multiple hydroxyl groups. These are structurally more complex but share the oxane ring and ketone functionality. Key distinctions include:
- Aromaticity: Chromen-4-one derivatives possess conjugated π-systems, enabling UV absorption and antioxidant activity, unlike the non-aromatic target compound.
- Solubility : The hydroxyl and glucuronide groups in chromen derivatives enhance water solubility, whereas the ethyl ester in the target compound favors organic solvents .
Oxane-Based Glucuronides
Compounds such as those described in incorporate glucuronic acid moieties, which are critical for detoxification pathways in mammals. Unlike this compound, these derivatives:
- Metabolic Role : Serve as phase II metabolites, facilitating excretion.
- Polarity : Glucuronidation increases hydrophilicity, contrasting with the lipophilic ethyl ester group in the target compound .
Research Findings and Functional Implications
- Reactivity : The ketone at C3 in this compound participates in nucleophilic additions, enabling synthesis of alcohols or amines, a feature absent in simpler lactones like GVL.
- Biological Activity : While chromen-4-one derivatives exhibit antioxidant and anti-inflammatory properties, the target compound’s bioactivity remains understudied but may relate to its use as a precursor in drug design.
- Stability : The six-membered oxane ring confers greater hydrolytic stability compared to five-membered lactones, as observed in accelerated degradation studies of similar esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
